2,2,6,6-tetramethyl-N-undecan-2-ylpiperidin-4-amine
Beschreibung
The compound identified as “2,2,6,6-tetramethyl-N-undecan-2-ylpiperidin-4-amine” is a chemical entity with specific properties and applications. This compound is often used in various scientific research fields due to its unique chemical structure and reactivity.
Eigenschaften
IUPAC Name |
2,2,6,6-tetramethyl-N-undecan-2-ylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42N2/c1-7-8-9-10-11-12-13-14-17(2)21-18-15-19(3,4)22-20(5,6)16-18/h17-18,21-22H,7-16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXJWVZBHVWYGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)NC1CC(NC(C1)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(C)NC1CC(NC(C1)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-tetramethyl-N-undecan-2-ylpiperidin-4-amine involves specific chemical reactions and conditions. The preparation methods can vary depending on the desired purity and yield. Common synthetic routes include the use of specific reagents and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of 2,2,6,6-tetramethyl-N-undecan-2-ylpiperidin-4-amine typically involves large-scale chemical reactions in specialized reactors. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,6,6-tetramethyl-N-undecan-2-ylpiperidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of 2,2,6,6-tetramethyl-N-undecan-2-ylpiperidin-4-amine include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions of 2,2,6,6-tetramethyl-N-undecan-2-ylpiperidin-4-amine depend on the type of reaction and the reagents used. These products are often intermediates or final compounds used in further applications.
Wissenschaftliche Forschungsanwendungen
2,2,6,6-tetramethyl-N-undecan-2-ylpiperidin-4-amine has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, 2,2,6,6-tetramethyl-N-undecan-2-ylpiperidin-4-amine could be explored for its potential therapeutic effects. In industry, it is used in the production of various chemical products and materials.
Wirkmechanismus
Conclusion
2,2,6,6-tetramethyl-N-undecan-2-ylpiperidin-4-amine is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it valuable for research and industrial purposes. Understanding its preparation methods, chemical reactions, and mechanism of action is essential for leveraging its full potential in scientific and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
